![molecular formula C15H23FN2O3S B2569908 3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952983-47-0](/img/structure/B2569908.png)
3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
Synthesis Analysis
A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide” can be analyzed using 1H and 13C NMR spectra .Chemical Reactions Analysis
Catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 85–87°C . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) . The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation (the removal of the boron moiety) is less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for synthetic transformations.
- Hydromethylation of Alkenes : The same protocol allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers achieved this valuable reaction sequence .
- Gasdermin-D (GSDMD) Inhibition : The compound’s structural features may be relevant in drug design. For instance, GSDMD is cleaved by activated caspase-1, and modulating this process could have implications in inflammation and cell death pathways .
- Benzoxazole Derivatives : Researchers have synthesized N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid and 1,3-difluorobenzene. These compounds exhibit promising yields and short reaction times .
- Boronic Acid Stability : Boronic acids and their esters are essential in drug design and neutron capture therapy. However, they are only marginally stable in water. Understanding stability and reactivity is crucial for their practical applications .
- Natural Product Synthesis : Protodeboronation has been employed in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B. These applications highlight the compound’s versatility in complex molecule construction .
- Functional Group Transformations : The boron moiety in pinacol boronic esters can be converted into various functional groups. Researchers explore these transformations for applications in materials science, including cross-coupling reactions and radical-polar crossover reactions .
Organic Synthesis and Catalysis
Medicinal Chemistry
Heterocyclic Chemistry
Boron Chemistry and Stability
Total Synthesis
Materials Science
properties
IUPAC Name |
3-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O3S/c1-21-10-9-18-7-5-13(6-8-18)12-17-22(19,20)15-4-2-3-14(16)11-15/h2-4,11,13,17H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHDDQBGHROSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide |
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